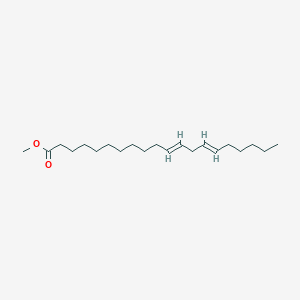

11,14-Eicosadiensäure, Methylester

Übersicht

Beschreibung

11,14-Eicosadienoic acid, methyl ester is a fatty acid methyl ester resulting from the formal condensation of the carboxy group of (11Z,14Z)-icosadienoic acid with methanol . It is a polyunsaturated fatty ester with the molecular formula C21H38O2 and a molecular weight of 322.5252 . This compound is known for its role as an animal metabolite and is found in various biological systems .

Wissenschaftliche Forschungsanwendungen

11,14-Eicosadienoic acid, methyl ester has several scientific research applications:

Chemistry: It is used as a reference standard in gas chromatography for the analysis of fatty acid methyl esters.

Medicine: Research has shown that eicosadienoic acids, including 11,14-Eicosadienoic acid, methyl ester, can inhibit inosine 5’-monophosphate dehydrogenase and the binding of leukotriene B4 to its receptor on neutrophils. These properties make it a potential candidate for anti-inflammatory and immunomodulatory therapies.

Wirkmechanismus

Target of Action

The primary targets of 11,14-Eicosadienoic acid, methyl ester, also known as methyl (11E,14E)-icosa-11,14-dienoate, are inosine 5’-monophosphate dehydrogenase and the receptor of Leukotriene B4 (LTB4) on neutrophils . These targets play crucial roles in purine metabolism and inflammatory responses, respectively .

Mode of Action

This compound competitively inhibits inosine 5’-monophosphate dehydrogenase, an enzyme involved in purine metabolism . It also inhibits the binding of LTB4, a potent inflammatory mediator, to its receptor on neutrophils . This dual action can potentially modulate both cellular metabolism and inflammatory responses.

Biochemical Pathways

The inhibition of inosine 5’-monophosphate dehydrogenase affects the purine metabolism pathway, potentially leading to a decrease in the synthesis of guanine nucleotides . The inhibition of LTB4 binding to its receptor can disrupt the leukotriene pathway, which may result in reduced neutrophil chemotaxis and decreased inflammation .

Pharmacokinetics

As a fatty acid methyl ester, it is expected to be more lipid-soluble than its parent fatty acid . This increased lipophilicity may enhance its absorption and distribution within the body, potentially affecting its bioavailability.

Result of Action

The molecular and cellular effects of 11,14-Eicosadienoic acid, methyl ester’s action are likely to be multifaceted due to its dual targeting. By inhibiting inosine 5’-monophosphate dehydrogenase, it may affect cellular growth and proliferation. Its inhibition of LTB4 binding can modulate inflammatory responses, potentially leading to reduced inflammation .

Biochemische Analyse

Biochemical Properties

11,14-Eicosadienoic acid, methyl ester plays a significant role in biochemical reactions, particularly in the metabolism of polyunsaturated fatty acids (PUFAs). It is known to interact with several enzymes and proteins. For instance, it competitively inhibits inosine 5’-monophosphate dehydrogenase (IMPDH) with a Ki of 3.1 μM . Additionally, it inhibits the binding of leukotriene B4 (LTB4) to its receptor on neutrophils with a Ki of 3.0 μM . These interactions suggest that 11,14-Eicosadienoic acid, methyl ester may influence inflammatory responses and immune function.

Cellular Effects

11,14-Eicosadienoic acid, methyl ester has been shown to affect various types of cells and cellular processes. In murine macrophages, it modulates the production of pro-inflammatory mediators. Specifically, it decreases the production of nitric oxide (NO) and increases the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) . These effects are associated with changes in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . Thus, 11,14-Eicosadienoic acid, methyl ester can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 11,14-Eicosadienoic acid, methyl ester involves its interactions with various biomolecules. It competitively inhibits inosine 5’-monophosphate dehydrogenase, which is crucial for the synthesis of guanine nucleotides . Additionally, it inhibits the binding of leukotriene B4 to its receptor on neutrophils, thereby modulating inflammatory responses . These interactions suggest that 11,14-Eicosadienoic acid, methyl ester can influence enzyme activity and receptor binding, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11,14-Eicosadienoic acid, methyl ester can change over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and light exposure . Long-term studies have shown that 11,14-Eicosadienoic acid, methyl ester can have sustained effects on cellular function, including prolonged modulation of inflammatory responses

Dosage Effects in Animal Models

The effects of 11,14-Eicosadienoic acid, methyl ester vary with different dosages in animal models. At lower doses, it has been shown to modulate inflammatory responses without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including potential disruptions in lipid metabolism and liver function . These findings highlight the importance of dose optimization in therapeutic applications of 11,14-Eicosadienoic acid, methyl ester.

Metabolic Pathways

11,14-Eicosadienoic acid, methyl ester is involved in several metabolic pathways. It is a metabolite of 11,14-eicosadienoic acid and can be further metabolized to eicosatrienoic acids by desaturases . These metabolic transformations are crucial for the production of bioactive lipid mediators that regulate various physiological processes, including inflammation and vasodilation . The compound also interacts with enzymes such as elongases and desaturases, which are involved in the elongation and desaturation of fatty acids .

Transport and Distribution

Within cells and tissues, 11,14-Eicosadienoic acid, methyl ester is transported and distributed through interactions with specific transporters and binding proteins. It is more lipid-soluble compared to its parent fatty acid, which facilitates its incorporation into cellular membranes . This lipid solubility also affects its localization and accumulation within different cellular compartments . The compound’s distribution is influenced by factors such as lipid composition and the presence of specific lipid-binding proteins .

Subcellular Localization

The subcellular localization of 11,14-Eicosadienoic acid, methyl ester is primarily within cellular membranes due to its lipid-soluble nature . It can be incorporated into phospholipids and other membrane lipids, affecting membrane fluidity and function . Additionally, it may be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can influence lipid metabolism and energy production . Post-translational modifications and targeting signals may also play a role in directing its subcellular localization .

Vorbereitungsmethoden

11,14-Eicosadienoic acid, methyl ester can be synthesized through the reaction of 11,14-Eicosadienoic acid with methanol . This reaction typically occurs under specific conditions, such as in the presence of a catalyst and under an inert atmosphere like nitrogen . The reaction conditions, including temperature and time, are optimized to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

11,14-Eicosadienoic acid, methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated derivatives under appropriate conditions.

Reduction: It can be reduced to form saturated fatty acid methyl esters.

Substitution: The ester group can undergo transesterification reactions with different alcohols to form new esters.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts for transesterification such as sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

11,14-Eicosadienoic acid, methyl ester can be compared with other similar compounds, such as:

Methyl cis-11,14-eicosadienoate: A stereoisomer with similar chemical properties.

Methyl cis-8,11,14-eicosatrienoate: Another polyunsaturated fatty ester with three double bonds.

Methyl all-cis-5,8,11,14,17-eicosapentaenoate: A polyunsaturated fatty ester with five double bonds, known for its role in omega-3 fatty acid metabolism.

The uniqueness of 11,14-Eicosadienoic acid, methyl ester lies in its specific double bond positions (11 and 14), which confer distinct biological activities and metabolic pathways compared to other similar compounds .

Eigenschaften

IUPAC Name |

methyl (11E,14E)-icosa-11,14-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11H,3-6,9,12-20H2,1-2H3/b8-7+,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJCFAOQCNNFAM-ZDVGBALWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60881251 | |

| Record name | 11,14-eicosadienoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2463-02-7 | |

| Record name | 11,14-Eicosadienoic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,14-eicosadienoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: In what natural sources has 11,14-Eicosadienoic acid, methyl ester been identified?

A1: 11,14-Eicosadienoic acid, methyl ester has been found in the essential oils and extracts of various plants, including:

- Oreocharis acericula []

- Shorea robusta []

- Lactobacillus plantarum (as a metabolite of linoleic acid) []

- Annona muricata fruit juice []

- Inula cappa []

- Centaurea centaurium L. roots []

- Lagerstroemia speciosa fruits []

- Macrosphyra longistyla []

- Allium sativum and Allium ampeloprasum (garlic varieties) []

- Dalbergia Odorifera T. Chen seeds []

- Paederia scandens leaves []

- Cnidium offcinale Makino []

- Catunaregam spinosa fruits []

Q2: What is the main application of 11,14-Eicosadienoic acid, methyl ester identified in Lagerstroemia speciosa fruits?

A: Research suggests that 11,14-Eicosadienoic acid, methyl ester, found in Lagerstroemia speciosa fruit extracts, could be a potential precursor for biodiesel production through a transesterification process. []

Q3: How is 11,14-Eicosadienoic acid, methyl ester typically extracted and analyzed?

A: Researchers utilize various extraction methods to obtain 11,14-Eicosadienoic acid, methyl ester from plant materials, including hydrodistillation [], solvent extraction with petroleum ether and ultrasonication [], and supercritical CO2 extraction [, ]. Analysis and identification are primarily conducted using Gas Chromatography-Mass Spectrometry (GC-MS). [, , , , , , , , , , , ]

Q4: What is the significance of identifying 11,14-Eicosadienoic acid, methyl ester in these plant species?

A: Identifying 11,14-Eicosadienoic acid, methyl ester in diverse plant species contributes to expanding the knowledge of their phytochemical profiles. This information is valuable for understanding the potential applications of these plants in various fields like medicine, agriculture, and industry. For instance, identifying this compound as a major constituent in the essential oil of Inula cappa provides a basis for further research on its potential use. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B164286.png)

![3-ethoxy-4-[[(2R)-1-hydroxybutan-2-yl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B164329.png)